molecular formula C19H17N9O2S B11604772 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2,3-dihydro-1H-indol-1-ylmethyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2,3-dihydro-1H-indol-1-ylmethyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11604772
M. Wt: 435.5 g/mol
InChI Key: LDVAZELRVQCKIF-UFFVCSGVSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, an indole moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the indole moiety via Fischer indole synthesis.
  • Construction of the triazole ring using azide-alkyne cycloaddition (click chemistry).
  • Coupling of these intermediates under specific reaction conditions, such as using a base or acid catalyst, appropriate solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

  • Scaling up the reaction conditions.
  • Using continuous flow reactors for better control over reaction parameters.
  • Implementing purification techniques like crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could introduce new functional groups into the indole or triazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Binding to active sites: Inhibiting enzyme activity.

    Modulating receptor function: Altering signal transduction pathways.

    Intercalating into DNA: Affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Lacks the indole and thiophene moieties.

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Lacks the thiophene moiety.

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(THIOPHEN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Lacks the indole moiety.

Uniqueness

The uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(2,3-DIHYDRO-1H-INDOL-1-YL)METHYL]-N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the oxadiazole, indole, and triazole rings, along with the thiophene moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N9O2S

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2,3-dihydroindol-1-ylmethyl)-N-[(E)-thiophen-2-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C19H17N9O2S/c20-17-18(25-30-24-17)28-15(11-27-8-7-12-4-1-2-6-14(12)27)16(22-26-28)19(29)23-21-10-13-5-3-9-31-13/h1-6,9-10H,7-8,11H2,(H2,20,24)(H,23,29)/b21-10+

InChI Key

LDVAZELRVQCKIF-UFFVCSGVSA-N

Isomeric SMILES

C1CN(C2=CC=CC=C21)CC3=C(N=NN3C4=NON=C4N)C(=O)N/N=C/C5=CC=CS5

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=C(N=NN3C4=NON=C4N)C(=O)NN=CC5=CC=CS5

Origin of Product

United States

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